(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
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Overview
Description
Hydroxyvalerenic acid is a sesquiterpenoid compound found in the roots of the valerian plant (Valeriana officinalis). It is one of the primary active constituents responsible for the sedative and anxiolytic effects of valerian root extracts. This compound is often studied for its potential therapeutic applications, particularly in the treatment of insomnia and anxiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyvalerenic acid can be synthesized through various chemical reactions involving valerian root extracts. One common method involves the extraction of valerian root using hydroalcoholic mixtures, followed by chromatographic separation to isolate hydroxyvalerenic acid. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to purify the compound .
Industrial Production Methods
In industrial settings, hydroxyvalerenic acid is typically extracted from valerian root using supercritical fluid extraction (SFE) with carbon dioxide. This method offers advantages such as higher yield and faster extraction times compared to traditional methods like percolation with ethanol . The extracted compound is then purified using chromatographic techniques to ensure high purity and concentration.
Chemical Reactions Analysis
Types of Reactions
Hydroxyvalerenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydroxyvalerenic acid can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of hydroxyvalerenic acid, such as acetoxyvalerenic acid and valerenic acid. These derivatives are often studied for their enhanced pharmacological activities .
Scientific Research Applications
Hydroxyvalerenic acid has a wide range of scientific research applications:
Chemistry: It is used as a marker for the qualitative and quantitative analysis of valerian root extracts.
Mechanism of Action
Hydroxyvalerenic acid exerts its effects primarily by modulating the GABA-A receptors in the brain. This modulation enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound binds to specific sites on the GABA-A receptor complex, altering its conformation and increasing its affinity for GABA .
Comparison with Similar Compounds
Hydroxyvalerenic acid is often compared with other valerenic acid derivatives, such as:
Valerenic Acid: The primary active compound in valerian root, known for its sedative effects.
Acetoxyvalerenic Acid: Another derivative with similar pharmacological properties but different potency and efficacy.
Valerenal: A related compound that also contributes to the overall effects of valerian root extracts.
Hydroxyvalerenic acid is unique due to its specific binding affinity to GABA-A receptors and its distinct pharmacokinetic profile, making it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(6-9(2)15(17)18)14-10(3)13(16)7-12(8)14/h6,8,11-13,16H,4-5,7H2,1-3H3,(H,17,18)/b9-6-/t8-,11-,12-,13?/m0/s1 |
InChI Key |
LHSNXDDJSAHAFU-CGCCGABNSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=C(C(C[C@@H]12)O)C)/C=C(/C)\C(=O)O |
Canonical SMILES |
CC1CCC(C2=C(C(CC12)O)C)C=C(C)C(=O)O |
Origin of Product |
United States |
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